

AMG 837 calcium hydrate storage and handling best practices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **AMG 837 calcium hydrate**

Cat. No.: **B10752487**

[Get Quote](#)

Technical Support Center: AMG 837 Calcium Hydrate

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of **AMG 837 calcium hydrate** in experimental settings.

Frequently Asked Questions (FAQs)

1. What is **AMG 837 calcium hydrate**?

AMG 837 calcium hydrate is a potent and orally bioavailable partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).^{[1][2][3]} It is a research chemical used to investigate the role of GPR40 in various physiological processes, particularly in glucose-stimulated insulin secretion (GSIS).^{[1][2][3]} Therefore, it holds potential for the study of type 2 diabetes.

2. What are the recommended storage conditions for **AMG 837 calcium hydrate**?

Proper storage is crucial to maintain the stability and activity of the compound. For short-term storage (days to weeks), it is recommended to keep it in a dry, dark place at 0 - 4°C.^{[1][2]} For long-term storage (months to years), the compound should be stored at -20°C.^{[1][2]}

3. How should I handle **AMG 837 calcium hydrate** in the laboratory?

As a precautionary measure, it is advised to avoid inhalation of the powder and contact with eyes and skin.[\[1\]](#) Use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses is recommended. Handling should be performed in a well-ventilated area to avoid dust and aerosol formation.[\[1\]](#)

4. What is the solubility of **AMG 837 calcium hydrate**?

AMG 837 calcium hydrate is soluble in dimethyl sulfoxide (DMSO) but not in water.[\[1\]](#)[\[2\]](#)

5. How should I prepare stock solutions of **AMG 837 calcium hydrate**?

Stock solutions should be prepared by dissolving the compound in DMSO.[\[1\]](#) For short-term storage of the stock solution, it can be kept at 0 - 4°C for days to weeks. For longer-term storage, it is recommended to aliquot the stock solution and store it at -20°C for months.[\[2\]](#)

Troubleshooting Guides

Experimental Assay: Calcium Flux Assay

Issue 1: No or low signal upon agonist stimulation.

- Possible Cause 1: Inactive Compound.
 - Solution: Ensure that the **AMG 837 calcium hydrate** has been stored correctly according to the recommended conditions (see FAQ 2). Prepare a fresh stock solution from a new vial if necessary.
- Possible Cause 2: Low Receptor Expression.
 - Solution: Confirm that the cell line used (e.g., HEK293 or CHO cells) has a high and stable expression of GPR40. If using transient transfection, optimize the transfection efficiency.
- Possible Cause 3: Incorrect Assay Buffer.
 - Solution: The assay buffer must contain an adequate concentration of calcium. A common buffer is Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
- Possible Cause 4: Dye Loading Issues.

- Solution: Ensure that the calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM) is loaded into the cells according to the manufacturer's protocol. Optimize dye concentration and loading time for your specific cell line. Inadequate de-esterification of the AM ester can also be a cause; allow sufficient incubation time at 37°C.

Issue 2: High background fluorescence.

- Possible Cause 1: Cell Death or Membrane Damage.
 - Solution: High background can result from leaky cells. Ensure cells are healthy and not overgrown. Handle cells gently during plating and dye loading. Reduce the concentration of DMSO in the final assay well, as high concentrations can be cytotoxic.
- Possible Cause 2: Incomplete Dye Wash.
 - Solution: If using a wash-based protocol, ensure that the extracellular dye is thoroughly removed before adding the agonist. Alternatively, use a no-wash calcium assay kit that contains a quencher for extracellular dye.
- Possible Cause 3: Autofluorescence.
 - Solution: Check for autofluorescence from the compound or the assay plate. Run a control with the compound in the absence of cells. Use low-autofluorescence plates.

Experimental Assay: Glucose-Stimulated Insulin Secretion (GSIS) with Pancreatic Islets

Issue 1: High basal insulin secretion at low glucose concentrations.

- Possible Cause 1: Islet Stress or Damage.
 - Solution: Islet isolation is a stressful process. Allow islets to recover overnight in culture before performing the GSIS assay. Handle islets gently to avoid mechanical damage.
- Possible Cause 2: Inadequate Pre-incubation.

- Solution: Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) for at least 1 hour before the stimulation step to allow insulin secretion to return to a basal level.

Issue 2: Poor or no response to high glucose or AMG 837 stimulation.

- Possible Cause 1: Low Islet Viability.
 - Solution: Assess islet viability using a suitable stain (e.g., FDA/PI). Use only healthy, viable islets for the assay.
- Possible Cause 2: Insufficient Glucose Concentration.
 - Solution: Ensure that the high glucose concentration used for stimulation is appropriate to elicit a robust response (typically 16.7 mM).
- Possible Cause 3: Inactive AMG 837.
 - Solution: Verify the proper storage and handling of the compound. Prepare a fresh stock solution.
- Possible Cause 4: Suboptimal Islet Number.
 - Solution: Use a sufficient number of size-matched islets per replicate to ensure a detectable level of secreted insulin.

Quantitative Data Summary

Parameter	Value	Reference
Storage (Short-term)	0 - 4°C, dry and dark	[1] [2]
Storage (Long-term)	-20°C, dry and dark	[1] [2]
Solubility	Soluble in DMSO, insoluble in water	[1] [2]
Shelf Life (Solid)	> 2 years (if stored properly)	[2]
EC50 (Human GPR40)	13 nM	[4]
EC50 (Rat GPR40)	23 nM	[4]
EC50 (Mouse GPR40)	13 nM	[4]

Experimental Protocols

Calcium Flux Assay Protocol

This protocol provides a general guideline for measuring intracellular calcium mobilization in a GPR40-expressing cell line (e.g., HEK293-GPR40) in a 96-well format.

Materials:

- HEK293 cells stably expressing human GPR40
- DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
- Black, clear-bottom 96-well plates
- Calcium-sensitive dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
- **AMG 837 calcium hydrate**
- Positive control (e.g., a known GPR40 agonist or ionomycin)

- Fluorescence plate reader with an injection system

Procedure:

- Cell Plating:

- The day before the assay, seed the GPR40-expressing cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
 - Incubate overnight at 37°C in a 5% CO₂ incubator.

- Dye Loading:

- Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer. The final concentration of Fluo-4 AM is typically 1-5 µM.
 - Aspirate the culture medium from the wells and wash once with Assay Buffer.
 - Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

- Compound Preparation:

- Prepare a 2X concentrated stock of AMG 837 and the positive control in Assay Buffer.

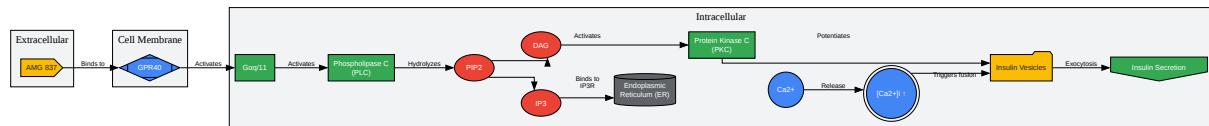
- Calcium Flux Measurement:

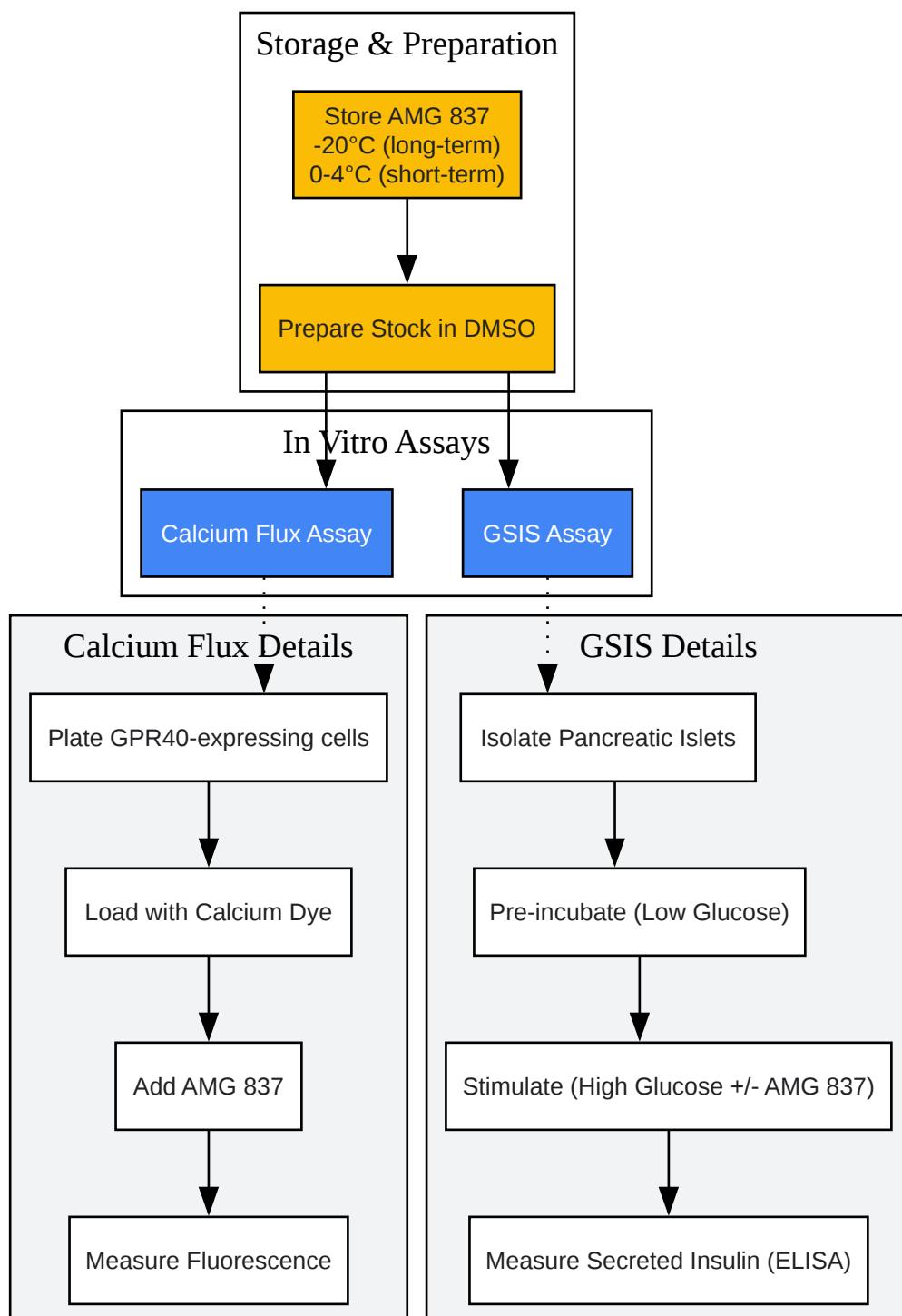
- Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).
 - Establish a stable baseline fluorescence reading for each well for approximately 10-20 seconds.
 - Inject the 2X AMG 837 solution or control into the wells.
 - Immediately begin recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decline.

Glucose-Stimulated Insulin Secretion (GSIS) Assay Protocol

This protocol describes a static incubation GSIS assay using isolated pancreatic islets.

Materials:


- Isolated pancreatic islets (e.g., from mouse or rat)
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA and HEPES, pH 7.4
- Low glucose KRBB (2.8 mM glucose)
- High glucose KRBB (16.7 mM glucose)
- **AMG 837 calcium hydrate** dissolved in DMSO
- 24-well plates
- Insulin ELISA kit


Procedure:

- Islet Recovery:
 - After isolation, culture the islets overnight in RPMI-1640 medium to allow for recovery.
- Pre-incubation:
 - Hand-pick a sufficient number of size-matched islets (e.g., 10-15 islets per well) and place them in a 24-well plate.
 - Wash the islets with KRBB.
 - Pre-incubate the islets in Low glucose KRBB for 60 minutes at 37°C to establish a basal insulin secretion rate.

- Stimulation:
 - Carefully remove the supernatant from the pre-incubation step (this can be collected to measure basal insulin secretion).
 - Add fresh Low glucose KRBB (control), High glucose KRBB, or High glucose KRBB containing the desired concentration of AMG 837 to the respective wells. Ensure the final DMSO concentration is low (e.g., <0.1%).
 - Incubate for 60 minutes at 37°C.
- Sample Collection and Analysis:
 - After the stimulation period, carefully collect the supernatant from each well.
 - Centrifuge the supernatant to pellet any detached cells or debris.
 - Store the clarified supernatant at -20°C until the insulin concentration is measured using an insulin ELISA kit according to the manufacturer's instructions.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. AMG-837 calcium salt hydrate|1259389-38-2 (calcium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 3. medkoo.com [medkoo.com]
- 4. molnova.com [molnova.com]
- To cite this document: BenchChem. [AMG 837 calcium hydrate storage and handling best practices]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10752487#amg-837-calcium-hydrate-storage-and-handling-best-practices\]](https://www.benchchem.com/product/b10752487#amg-837-calcium-hydrate-storage-and-handling-best-practices)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com